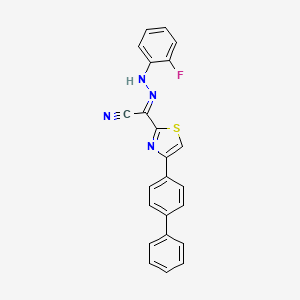

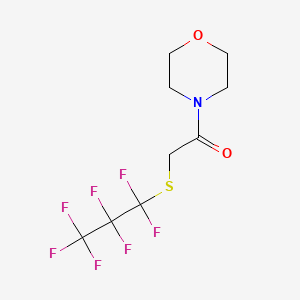

![molecular formula C15H18N2O2S B2596965 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide CAS No. 457941-69-4](/img/structure/B2596965.png)

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-methoxy-phenylthiazole-2-amine derivatives have been synthesized using a Schiff bases reduction route . The reduction process involved the use of a powerful reducing agent, sodium borohydride (NaBH4), which is known for its selectivity and does not affect reducible substituents such as nitro and chloride during the reduction process .Applications De Recherche Scientifique

Dual Inhibitor of Cyclooxygenase and Lipoxygenase Pathways

A study highlighted the pharmacology of a butanamide derivative, showcasing its role as a dual inhibitor of cyclooxygenase and lipoxygenase pathways, indicating its potential in treating pain and inflammation without the common gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) (Tordjman et al., 2003).

Synthesis and Biological Activity

Another study focused on the synthesis of new derivatives as potential lipoxygenase inhibitors, underscoring the importance of heterocyclic compounds in medicinal chemistry for their broad range of biological activities. This research opens avenues for developing novel therapeutic agents (Aziz‐ur‐Rehman et al., 2016).

Anticancer and Antimicrobial Properties

Further research explored the antimicrobial and anticancer properties of newly synthesized amide-based carboxylic acids, indicating their potential in treating various cancers and infections. This study showcases the compound's efficacy in inhibiting tumor cell lines and microbial growth, suggesting a promising avenue for therapeutic applications (Sirajuddin et al., 2015).

Anticonvulsant Agents

Research into azoles incorporating a sulfonamide moiety highlighted their potential as anticonvulsant agents, showcasing the versatility of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide derivatives in addressing neurological disorders. This study provides insights into the development of new treatments for epilepsy and related conditions (Farag et al., 2012).

Antimicrobial Activity

Investigations into the antimicrobial activity of imino-4-methoxyphenol thiazole derived Schiff base ligands have shown moderate activity against bacterial and fungal species. This research further underscores the potential of these compounds in developing new antimicrobial agents, which is crucial in the fight against antibiotic-resistant strains (Vinusha et al., 2015).

Mécanisme D'action

Target of Action

The primary target of the compound N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

This compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft. The compound’s mode of action is characterized as a mixed inhibition type

Biochemical Pathways

The action of this compound primarily affects the cholinergic pathway . By inhibiting AChE, the compound prevents the degradation of acetylcholine, leading to an accumulation of this neurotransmitter. This results in prolonged cholinergic signaling, which can have various downstream effects depending on the specific neural circuits involved.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, excretion (ADME), and bioavailability, are crucial for understanding its therapeutic potential. In silico predictions suggest that the compound presents satisfactory drug-like characteristics and ADME properties .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve enhanced cholinergic signaling due to increased acetylcholine levels . This can lead to various physiological effects, depending on the specific cholinergic circuits involved. For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially alleviate cognitive deficits.

Propriétés

IUPAC Name |

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-4-5-13(18)16-15-17-14(10(2)20-15)11-6-8-12(19-3)9-7-11/h6-9H,4-5H2,1-3H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHWDCWZJWPMEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

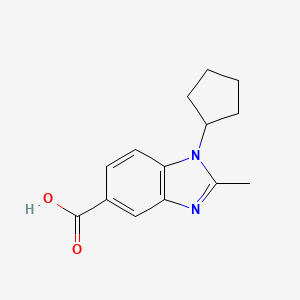

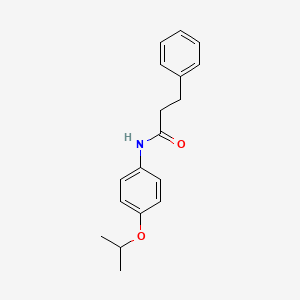

![N-(4-chlorophenyl)-4-[2-(cyclopropylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide](/img/structure/B2596882.png)

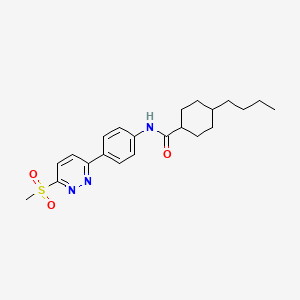

![4-butoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2596885.png)

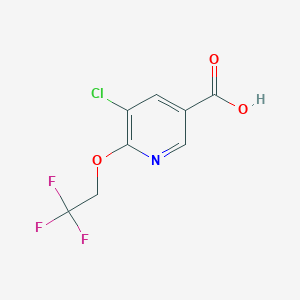

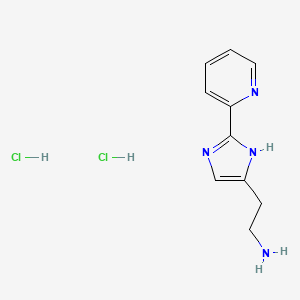

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2596889.png)

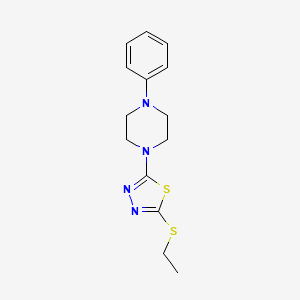

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2596892.png)

![2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2596893.png)

![2-[(2-chloroacetyl)-methylamino]-N-(4-chlorophenyl)acetamide](/img/structure/B2596898.png)